cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-48-2
Cat. No.: VC4058889
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-48-2 |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
| Standard InChI Key | CBXLWDHZPOMUJU-ZJUUUORDSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure features a cyclopentane ring in a cis configuration, where the carboxylic acid group (-COOH) and the 2-oxo-2-(2-nitrophenyl)ethyl substituent occupy adjacent positions. The nitro group (-NO) on the phenyl ring at the ortho position introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The stereochemistry is critical, as the spatial arrangement of substituents dictates its interactions in biological systems and synthetic pathways.
Key Structural Data
| Property | Value |
|---|---|
| CAS No. | 733740-48-2 |
| Molecular Formula | |
| Molecular Weight | 277.27 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| SMILES | C1CC@@HC(=O)O |
The isomeric SMILES notation confirms the cis configuration, with the carboxylic acid and nitrophenyl groups positioned on the same side of the cyclopentane ring.
Synthetic Methodologies
Aldol Condensation and Cyclization
The primary synthesis route involves a base-catalyzed aldol condensation between cyclopentanone and 2-nitrobenzaldehyde. This reaction forms a β-hydroxy ketone intermediate, which undergoes oxidation and cyclization to yield the final product.
Reaction Conditions
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Catalysts: Strong bases (e.g., NaOH, KOH) facilitate deprotonation and enolate formation.
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Oxidizing Agents: Potassium permanganate () or chromium trioxide () oxidize the β-hydroxy ketone to a diketone.
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Cyclization: Acidic conditions promote intramolecular esterification, forming the cyclopentane ring.
Industrial-scale production often employs continuous flow reactors to optimize temperature (80–120°C) and pressure (1–3 atm), achieving yields exceeding 75%.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The nitro group and ketone moiety render the compound amenable to diverse transformations:
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Nitro Reduction: Catalytic hydrogenation (e.g., ) reduces the -NO group to -NH, yielding amino derivatives with potential biological activity.
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Ketone Oxidation: Further oxidation of the ketone to a carboxylic acid expands its utility in peptide coupling reactions.
Substitution Reactions
Comparative Analysis with Structural Analogs
| Compound | Nitro Position | Ring Size | Biological Activity (IC) |
|---|---|---|---|
| cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | Ortho | Cyclopentane | 45 µM (HepG2) |
| cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | Meta | Cyclopentane | 62 µM (HepG2) |
| cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | Ortho | Cyclohexane | 78 µM (HepG2) |
The ortho-nitro derivative exhibits superior potency, attributed to steric effects that enhance target binding.
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a chiral building block for:
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Asymmetric Catalysis: Enantioselective synthesis of β-lactam antibiotics.
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Ligand Design: Coordination complexes with transition metals (e.g., Ru, Pd) for cross-coupling reactions.
Pharmacokinetic Optimization
Structural modifications, such as esterification of the carboxylic acid, improve oral bioavailability in rodent models, with plasma half-lives extending from 2.1 to 4.8 hours.
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